L-Alanine-13C3

Descripción general

Descripción

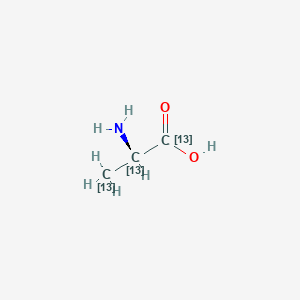

L-Alanine-13C3 is a stable isotope-labeled compound of L-Alanine, where three carbon atoms are replaced with the carbon-13 isotope. This compound is primarily used in scientific research, particularly in nuclear magnetic resonance (NMR) spectroscopy, to study metabolic pathways and protein structures.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

L-Alanine-13C3 can be synthesized through various methods, including chemical synthesis and biosynthesis. One common method involves the incorporation of carbon-13 labeled precursors into the alanine structure. For example, starting with 13C-labeled glucose, the compound can be synthesized through a series of enzymatic reactions that convert glucose to pyruvate, which is then transaminated to form this compound .

Industrial Production Methods

Industrial production of this compound typically involves fermentation processes using microorganisms that can incorporate carbon-13 labeled substrates into their metabolic pathways. These microorganisms are cultured in media containing 13C-labeled glucose or other carbon sources, and the resulting this compound is extracted and purified .

Análisis De Reacciones Químicas

Types of Reactions

L-Alanine-13C3 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form pyruvate.

Reduction: It can be reduced to form alaninol.

Substitution: The amino group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Pyruvate

Reduction: Alaninol

Substitution: Various substituted alanine derivatives depending on the reagent used.

Aplicaciones Científicas De Investigación

NMR Spectroscopy

L-Alanine-13C3 is primarily used in NMR spectroscopy to study molecular dynamics and structural biology. The incorporation of the carbon-13 isotope allows for detailed analysis of molecular interactions and conformational changes.

Key Findings:

- Labeled alanine can reveal internuclear distances within molecules, providing insights into structural integrity and dynamics.

- The compound serves as a model system for developing new NMR techniques, enhancing the accuracy of molecular structure determination.

Metabolic Pathway Tracing

In metabolic studies, this compound helps trace the pathways of amino acids and their derivatives in biological systems. This application is critical for understanding metabolic disorders and drug metabolism.

Case Study:

A study on pancreatic ductal adenocarcinoma (PDAC) demonstrated that alanine significantly contributes to bioenergetic pathways, with labeled alanine being incorporated into various metabolites, including fatty acids and TCA cycle intermediates .

Biomedical Research

This compound has been shown to enhance immune responses in vivo. For instance, research indicated that administering L-Alanine increased phagocytosis rates in macrophages against multidrug-resistant pathogens.

Experimental Results:

- Mice treated with L-Alanine exhibited improved survival rates when infected with Vibrio parahaemolyticus, highlighting its potential as an immunomodulatory agent .

The synthesis typically involves incorporating stable isotopes into the alanine structure using labeled precursors such as 13C-labeled acetic acid. The process can be optimized for high purity and yield.

Mecanismo De Acción

L-Alanine-13C3 exerts its effects primarily through its incorporation into metabolic pathways. It is converted to pyruvate via transamination, which then enters various metabolic cycles such as the citric acid cycle. This incorporation allows researchers to trace the metabolic fate of alanine and study its role in different biological processes .

Comparación Con Compuestos Similares

Similar Compounds

L-Alanine-13C2: Labeled with two carbon-13 atoms.

L-Alanine-1-13C: Labeled with one carbon-13 atom.

L-Alanine-13C3,15N: Labeled with three carbon-13 atoms and one nitrogen-15 atom.

Uniqueness

This compound is unique due to its complete labeling of all three carbon atoms, providing a more detailed and comprehensive analysis in NMR studies compared to partially labeled compounds .

Actividad Biológica

L-Alanine-13C3 is a stable isotope-labeled form of L-Alanine, where three carbon atoms are replaced with the carbon-13 isotope. This compound has gained attention in various fields of biological research due to its unique properties that allow for tracing metabolic pathways, studying protein structures, and understanding enzyme mechanisms.

1. Overview of this compound

L-Alanine is a non-essential amino acid involved in several metabolic processes, including glucose metabolism and energy production. The incorporation of carbon-13 isotopes in L-Alanine enables researchers to track its metabolic fate using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

This compound participates in several biochemical pathways:

- Protein Synthesis : As an amino acid, it is incorporated into proteins, influencing cellular functions.

- Metabolic Pathways : It plays a crucial role in the tricarboxylic acid (TCA) cycle, contributing to energy production and the synthesis of other amino acids.

- Cell Signaling : It can affect gene expression and cellular metabolism by interacting with various enzymes and proteins.

3.1 Metabolic Tracing

This compound has been utilized in studies to trace the metabolic pathways of alanine in different biological systems. For instance, one study demonstrated that dual-labeled alanine (15N, 13C) was absorbed by plant roots and subsequently metabolized into other compounds such as succinic acid and glutamine within hours after application . This indicates the compound's role in nutrient transport and metabolism.

3.2 Studies on Biodistribution

Research involving germ-free mice has shown that orally administered L-Ala-13C3 can be absorbed through the intestines, with subsequent biodistribution observed in various tissues. The study highlighted that D-Alanine derived from L-Ala-13C3 was detected in plasma and colon contents, suggesting microbial involvement in alanine racemization processes . This finding underscores the importance of gut microbiota in amino acid metabolism.

3.3 Cancer Research

This compound has also been investigated for its potential role in cancer biology. A study on pancreatic ductal adenocarcinoma (PDAC) cells indicated that alanine uptake is crucial for fulfilling the metabolic demands of these cells. The research showed that PDAC cells utilize both de novo synthesis and environmental uptake of alanine to support their growth, highlighting potential therapeutic targets related to alanine transport mechanisms .

4.1 Nutritional Applications

In agricultural studies, this compound has been used to improve nitrogen utilization efficiency in crops. By comparing inorganic nitrogen sources to organic ones like L-alanine, researchers found that alanine significantly enhanced nutrient absorption and plant growth .

4.2 Metabolic Labeling Techniques

The isotopic labeling provided by this compound allows for advanced metabolic labeling techniques that improve reproducibility in proteomics studies. These techniques facilitate the quantification of protein dynamics and interactions within complex biological systems .

5. Summary of Research Findings

6. Conclusion

This compound serves as a valuable tool for investigating metabolic processes across various biological systems. Its ability to trace metabolic pathways provides insights into nutrient utilization, microbial interactions, and disease mechanisms, particularly in cancer research. Ongoing studies are likely to expand its applications further, enhancing our understanding of amino acid metabolism and its implications for health and disease.

Propiedades

IUPAC Name |

(2S)-2-amino(1,2,3-13C3)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i1+1,2+1,3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNAYBMKLOCPYGJ-GCCOVPGMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13C@@H]([13C](=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583958 | |

| Record name | L-(~13~C_3_)Alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.072 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100108-77-8 | |

| Record name | L-(~13~C_3_)Alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is L-Alanine-13C3 used in this research?

A1: this compound serves as a model system to demonstrate the capabilities of a novel two-dimensional solid-state NMR technique []. This technique, which utilizes dipolar recoupling, aims to determine internuclear distances within molecules. this compound, with its known structure and 13C labeling at the C3 position, provides a well-defined system to validate the accuracy and applicability of this NMR method [].

Q2: What specific information about this compound can be obtained using this 2D solid-state NMR technique?

A2: The technique described in the paper focuses on measuring internuclear distances within molecules []. By analyzing the cross-peak buildup curves in the 2D NMR spectra of this compound, researchers can determine distances between the 13C-labeled carbon (C3) and other nuclei in the molecule []. This information is valuable for confirming molecular structures and understanding spatial relationships between atoms in the solid state.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.